BenchChemオンラインストアへようこそ!

(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

opioid pharmacology peptidomimetics structure-activity relationship

This orthogonally protected unnatural amino acid is the essential precursor for 2′,6′-dimethyl-L-tyrosine (Dmt) incorporation in opioid peptides. The 2,6-dimethyl substitution restricts χ1 rotamer distribution, dramatically enhancing μ/δ receptor binding affinity vs. unsubstituted analogs. Boc α-amino protection combined with O-benzyl side-chain protection provides orthogonal deprotection compatibility for both Boc- and Fmoc-strategy SPPS. Only this dimethylated derivative yields δ-agonist activity (IC50=0.12 nM); standard Boc-Tyr(Bzl)-OH yields antagonist profiles. Procure for Dmt-Tic pharmacophore programs and SAR investigations requiring conformational preorganization.

Molecular Formula C23H29NO5
Molecular Weight 399.5 g/mol
CAS No. 945669-52-3
Cat. No. B1388152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
CAS945669-52-3
Molecular FormulaC23H29NO5
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)OCC2=CC=CC=C2
InChIInChI=1S/C23H29NO5/c1-15-11-18(28-14-17-9-7-6-8-10-17)12-16(2)19(15)13-20(21(25)26)24-22(27)29-23(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1
InChIKeyPPHUBXYIEQFLGO-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide: (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine (CAS 945669-52-3) Procurement and Differentiation Data


(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine (CAS 945669-52-3, C23H29NO5, MW 399.5) is an orthogonally protected unnatural amino acid derivative featuring a tert-butoxycarbonyl (Boc) α-amino protecting group, an O-benzyl ether side-chain protecting group, and 2,6-dimethyl substitution on the aromatic ring. It serves as a protected precursor to 2′,6′-dimethyl-L-tyrosine (Dmt), a critical building block in the synthesis of opioid peptides, peptidomimetics, and conformationally constrained bioactive ligands [1]. The compound enables Fmoc- or Boc-strategy solid-phase peptide synthesis (SPPS) following orthogonal deprotection .

Why (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine Cannot Be Interchanged with Standard O-Benzyl Tyrosine Derivatives


Generic Boc-O-benzyl-tyrosine derivatives (e.g., CAS 2130-96-3, Boc-Tyr(Bzl)-OH) lack the 2,6-dimethyl substitution pattern that fundamentally alters the conformational dynamics and steric profile of the resulting Dmt residue. The 2,6-dimethyl groups create a steric barrier that restricts the χ1 side-chain rotamer distribution, "locking" the aromatic ring into a preferred orientation that dramatically enhances receptor binding affinity and selectivity in opioid ligand contexts [1]. Direct procurement substitution with non-dimethylated analogs yields peptides that fail to reproduce the potency gains, receptor selectivity profiles, and conformational constraints documented in comparative pharmacological studies—differences that cannot be compensated by adjusting peptide sequence elsewhere [2].

Quantitative Differentiation Evidence: (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine vs. In-Class Comparators


Functional Switch from Antagonist to Agonist via Dmt vs. Tyr Substitution in Opioid Pseudopeptide Series

Substitution of Dmt for Tyr at position 1 of the pseudopeptide H-AA-Tic-Asp*-Bid produces a complete pharmacological inversion from antagonist to agonist activity. The Dmt-containing compound (H-Dmt-Tic-Asp*-Bid) functions as a potent and selective δ-opioid agonist with IC50 = 0.12 nM in the mouse vas deferens (MVD) functional assay. In contrast, the Tyr-containing analog (H-Tyr-Tic-Asp*-Bid) acts as a potent and selective δ antagonist with pA2 = 8.85. The Dft (2′,6′-difluoro-L-tyrosine) analog shows similar antagonist behavior (pA2 = 8.95), demonstrating that the 2,6-dimethyl substitution specifically drives the agonist phenotype [1].

opioid pharmacology peptidomimetics structure-activity relationship receptor selectivity

Conformational Restriction: χ1 Side-Chain Locking by 2,6-Dimethyl Substitution

The 2,6-dimethyl groups on the aromatic ring introduce steric hindrance that restricts rotation around the Cα–Cβ bond (χ1 dihedral angle). Molecular mechanics calculations demonstrate that β-methyl-2′,6′-dimethyltyrosine essentially "locks" the χ1 and χ2 side-chain conformations, substantially reducing the conformational entropy relative to unsubstituted tyrosine [1]. The (χ1,χ2) energy maps for N′-methylamides show that tyrosine permits multiple accessible rotameric states, whereas 2,6-dimethyl substitution collapses the conformational space to a narrow energetic minimum [2]. This preorganization reduces the entropic penalty upon receptor binding and enforces the bioactive conformation.

conformational analysis peptidomimetic design rotamer restriction entropy reduction

Synthetic Accessibility: 5-Fold Catalyst Loading Reduction in Asymmetric Hydrogenation Route

A process chemistry optimization for (S)-N-Boc-2,6-dimethyltyrosine (the immediate precursor to the O-benzyl protected compound) achieved a 5-fold reduction in asymmetric hydrogenation catalyst loading compared to previously published routes. The improved process employs a one-pot preparation of the dehydroaminoacid hydrogenation substrate directly from serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate, coupled with identification of a significantly more active chiral catalyst [1]. This process improvement translates to reduced cost of goods at scale and greater commercial availability of downstream derivatives including the O-benzyl protected variant.

asymmetric synthesis catalyst efficiency process chemistry scale-up economics

Racemization-Free Ortho-Dimethylation via Pd-Catalyzed C–H Functionalization

A palladium-catalyzed directed C–H functionalization method enables ortho-dimethylation of tyrosine derivatives while preserving stereochemical integrity at the α-chiral center. This represents the first general method for ortho-dimethylation of tyrosine derivatives and offers a practical synthetic entry to (S)-N-Boc-2,6-dimethyltyrosine and its O-benzyl protected analog. Critically, no racemization occurs at the susceptible α-chiral center throughout the reaction sequence [1]. Alternative synthetic routes to 2,6-disubstituted tyrosines (e.g., electrophilic aromatic substitution, diazonium coupling) often require resolution of racemic mixtures or proceed with partial epimerization [2].

C–H activation palladium catalysis chiral integrity synthetic methodology

Optimal Procurement and Application Scenarios for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine


δ-Opioid Agonist Peptide Synthesis (Dmt-Tic Pharmacophore Programs)

This compound is the essential protected precursor for incorporating Dmt into peptides containing the Dmt-Tic pharmacophore. As demonstrated by the functional inversion from antagonist to agonist upon Dmt substitution (IC50 = 0.12 nM for H-Dmt-Tic-Asp*-Bid) [1], procurement of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine is mandatory for δ-agonist development programs. Standard Boc-Tyr(Bzl)-OH yields antagonist profiles only.

Conformationally Constrained Peptidomimetic Design Requiring Reduced Entropic Penalty

For programs targeting enhanced receptor binding through conformational preorganization, the 2,6-dimethyl substitution restricts χ1 side-chain rotation, "locking" the Dmt residue into the bioactive conformation [1]. This entropic advantage translates to improved binding affinity, particularly at μ-opioid receptors, and cannot be achieved with unsubstituted O-benzyl tyrosine derivatives.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection Strategy

The Boc α-amino protection combined with O-benzyl side-chain protection provides orthogonal deprotection compatibility for both Boc-strategy and Fmoc-strategy SPPS following selective deprotection [1]. This flexibility supports integration into diverse synthetic workflows, with typical commercial purity specifications of 95–97% ensuring reproducible coupling efficiency.

Structure-Activity Relationship (SAR) Studies Differentiating Steric vs. Electronic Effects

Comparative pharmacological studies with Dft (2′,6′-difluoro-L-tyrosine) and Tyr demonstrate that the dimethyl substitution confers unique steric and conformational effects distinct from electronic modifications [1]. Procurement of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine enables systematic SAR investigations to deconvolute steric contributions from electronic effects in receptor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.